(Thiophen-2-yl)methanesulfonyl fluoride

Catalog No.
S3041494
CAS No.
2138273-97-7
M.F
C5H5FO2S2
M. Wt
180.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Thiophen-2-yl)methanesulfonyl fluoride

CAS Number

2138273-97-7

Product Name

(Thiophen-2-yl)methanesulfonyl fluoride

IUPAC Name

thiophen-2-ylmethanesulfonyl fluoride

Molecular Formula

C5H5FO2S2

Molecular Weight

180.21

InChI

InChI=1S/C5H5FO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2

InChI Key

OSUYRLHPSOBDCW-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CS(=O)(=O)F

Solubility

not available

Industrial Chemistry and Material Science

Summary of the Application: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific industrial process or material being treated. Typically, the thiophene derivative would be applied to the material or process in a manner that allows it to inhibit corrosion effectively.

Results or Outcomes: While the specific results or outcomes would depend on the specific application, generally, the use of thiophene derivatives as corrosion inhibitors would result in a reduction in the rate of corrosion, thereby extending the lifespan of the material or process .

Organic Semiconductors

Summary of the Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Methods of Application or Experimental Procedures: In the field of organic semiconductors, thiophene derivatives are typically used in the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Results or Outcomes: The use of thiophene derivatives in the fabrication of organic semiconductors can result in devices with improved performance characteristics. For example, OLEDs made with thiophene derivatives can exhibit improved light-emitting properties .

(Thiophen-2-yl)methanesulfonyl fluoride is a chemical compound characterized by the presence of a thiophene ring and a methanesulfonyl fluoride moiety. Its molecular formula is C5_5H5_5FO2_2S2_2 and it features a thiophene group at the 2-position, which contributes to its unique chemical properties. This compound is typically encountered as a solid with a melting point ranging from 30 to 33 °C and is known to be hygroscopic, meaning it can absorb moisture from the environment .

The compound is notable for its potential applications in organic synthesis, particularly in the development of various sulfonyl derivatives. It can also be hazardous, exhibiting corrosive properties and producing toxic fumes upon contact with moisture .

There is no known mechanism of action for (Thiophen-2-yl)methanesulfonyl fluoride as it hasn't been explored in biological systems.

  • Fluoride group: Fluorides can be irritating to the skin and eyes and should be handled with care [].
  • Sulfonyl fluoride group: Similar compounds containing the sulfonyl fluoride group are known to be reactive and can react with water to release hazardous fumes [].
Typical of sulfonyl fluorides:

  • Nucleophilic Substitution Reactions: The sulfur atom in the sulfonyl group can act as an electrophile, allowing nucleophiles to attack and displace the fluoride ion.
  • Formation of Sulfonamides: Reacting with amines can lead to the formation of sulfonamides, which are important in medicinal chemistry.
  • Sulfation Reactions: This compound can be used in sulfation reactions where it serves as a sulfur source for the introduction of sulfonyl groups into organic molecules .

Research indicates that (thiophen-2-yl)methanesulfonyl fluoride may exhibit biological activity similar to other methanesulfonyl fluorides, particularly as an inhibitor of acetylcholinesterase. This enzyme plays a crucial role in neurotransmitter regulation, and its inhibition can lead to increased levels of acetylcholine, potentially impacting cognitive functions. Such properties suggest possible applications in treating neurodegenerative diseases like Alzheimer's disease .

The synthesis of (thiophen-2-yl)methanesulfonyl fluoride can be achieved through various methods:

  • Direct Fluorination: Methanesulfonic acid or methanesulfonyl chloride can be fluorinated using potassium fluoride or other fluorinating agents under controlled conditions.
  • Electrolytic Fluorination: This method involves electrolyzing a solution containing methanesulfonic acid or its derivatives, leading to the formation of the desired sulfonyl fluoride .
  • Refluxing with Thiophene Derivatives: Reacting thiophene derivatives with methanesulfonyl chloride under reflux conditions may yield (thiophen-2-yl)methanesulfonyl fluoride.

(Thiophen-2-yl)methanesulfonyl fluoride finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for introducing sulfonyl groups into organic compounds.
  • Pharmaceutical Development: Due to its biological activity, it may be explored for developing drugs targeting neurodegenerative diseases.
  • Chemical Research: It can be utilized in studies exploring sulfur chemistry and its interactions with various nucleophiles .

Studies on (thiophen-2-yl)methanesulfonyl fluoride's interactions primarily focus on its reactivity with nucleophiles such as amines and alcohols. The compound has been shown to react selectively with these nucleophiles, forming stable sulfonamide derivatives or other functionalized products. Its ability to undergo selective reactions makes it valuable in synthetic organic chemistry.

Several compounds share structural or functional similarities with (thiophen-2-yl)methanesulfonyl fluoride. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Methanesulfonyl fluorideSulfonamide derivativePotent acetylcholinesterase inhibitor
Trifluoromethanesulfonic acidSulfonic acidStrong electrophilic character
Phenylmethanesulfonyl fluorideAromatic sulfonamideExhibits different reactivity patterns
(Thiazol-2-yl)methanesulfonyl fluorideHeterocyclic sulfonamideDifferent heteroatom influences on reactivity

(Thiophen-2-yl)methanesulfonyl fluoride stands out due to its specific thiophene structure, which may influence its biological activity and reactivity compared to other similar compounds.

XLogP3

1.4

Dates

Modify: 2024-04-14

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